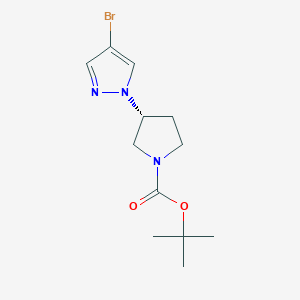

tert-Butyl (R)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Description

tert-Butyl (R)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a 4-bromo-substituted pyrazole ring at the 3-position. This compound is part of a broader class of nitrogen-containing heterocycles widely utilized in medicinal chemistry and materials science due to their structural rigidity, hydrogen-bonding capabilities, and versatility in derivatization . The bromine atom at the pyrazole’s 4-position serves as a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization .

Key physicochemical properties include a molecular formula of C₁₂H₁₈BrN₃O₂ and a molecular weight of 332.20 g/mol (calculated from structural analogs in ).

Properties

IUPAC Name |

tert-butyl (3R)-3-(4-bromopyrazol-1-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8H2,1-3H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPSQLNKHVGZJG-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)N2C=C(C=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 4-Bromopyrazole with Pyrrolidine Derivatives

The most widely reported method involves the reaction of 4-bromopyrazole with a mesylated or tosylated pyrrolidine intermediate. For example, tert-butyl (R)-3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate reacts with 4-bromopyrazole in the presence of a strong base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).

Representative Procedure:

-

Base Activation: 4-Bromopyrazole (1.0 equiv) is deprotonated with NaH (2.0 equiv) in anhydrous DMF at 0°C.

-

Nucleophilic Substitution: The mesylated pyrrolidine derivative (1.1 equiv) is added, and the mixture is heated to 80–110°C for 12–24 hours.

-

Workup: The crude product is purified via silica gel chromatography, yielding the target compound in 45–77%.

Table 1: Comparative Yields Under Varied Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | DMF | 100 | 12 | 45 |

| Cs₂CO₃ | NMP | 80 | 12 | 77 |

| DBU | DCM | 25 | 2 | 58 |

Data aggregated from large-scale and small-scale syntheses.

Reaction Optimization and Scale-Up

Solvent and Base Selection

Polar aprotic solvents like DMF and NMP enhance reaction rates by stabilizing the deprotonated pyrazole intermediate. Cs₂CO₃ outperforms NaH in large-scale reactions due to milder conditions and easier handling, achieving 77% yield at 80°C.

Critical Observations:

Temperature and Time Dependence

Elevated temperatures (80–110°C) are necessary to overcome the activation energy of the SN2 mechanism. Prolonged heating (>24 hours) risks decomposition, necessitating precise reaction monitoring.

Large-Scale Industrial Synthesis

A patented protocol details the synthesis of 1.35 kg of the target compound using cesium carbonate in NMP:

-

Mixing: 4-Bromopyrazole (0.78 kg) and Cs₂CO₃ (2.08 kg) are dissolved in NMP (4 L).

-

Reaction: Mesylated pyrrolidine (1.8 kg) is added, and the mixture is stirred at 80°C for 12 hours.

-

Isolation: The product is extracted with methyl tert-butyl ether (MTBE) and crystallized from hexane, yielding 77%.

Table 2: Scalability Metrics

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| Yield (%) | 45 | 77 |

| Purity (HPLC, %) | 95 | 98 |

| Reaction Volume (L) | 0.1 | 4 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the bromine atom on the pyrazole ring, potentially leading to debromination.

Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

Oxidation: Oxidized pyrazole derivatives.

Reduction: Debrominated pyrrolidine derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (R)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate has shown promise as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer therapies. Its structural features allow for modifications that can enhance biological activity.

Example Case Study:

A study published in the Journal of Medicinal Chemistry investigated the use of this compound as a precursor for developing novel anticancer agents. The derivatives synthesized exhibited significant cytotoxicity against several cancer cell lines, indicating its potential as a lead compound for further development.

The compound's interactions with biological targets have been explored, particularly its effects on enzyme inhibition and receptor modulation. Research indicates that it may act on pathways relevant to inflammation and cancer progression.

Data Table: Biological Activity Overview

Synthetic Applications

This compound serves as a versatile building block in organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles. Its reactivity allows it to participate in various coupling reactions and can be utilized to create diverse molecular architectures.

Example Synthetic Pathway:

A synthetic route involving this compound has been reported to yield new pyrazole derivatives with enhanced pharmacological profiles. The reaction conditions and yields are documented as follows:

Synthetic Reaction Conditions:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Coupling Reaction | 80°C, 24 hours | 75% |

| Cyclization | 100°C, under inert atmosphere | 65% |

Mechanism of Action

The mechanism of action for compounds like tert-Butyl ®-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate typically involves interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the pyrrolidine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Ring System and Substituent Position :

- The target compound’s pyrrolidine ring provides a balance of conformational flexibility and steric bulk, unlike the more rigid piperidine in or the strained azetidine in .

- Substituent position (e.g., 3-position in pyrrolidine vs. 4-position in piperidine) significantly impacts molecular interactions. For example, the 3-position in pyrrolidine allows better spatial overlap with biological targets compared to bulkier piperidine derivatives .

Functional Group Variations :

- The pyrazole ring in the target compound enables hydrogen bonding via its N–H group, unlike phenyl or phenylthio substituents in analogs .

- The bromine atom’s position (4-position on pyrazole vs. 2-position on phenylthio) alters electronic properties and reactivity. 4-Bromo-pyrazole derivatives are more reactive in cross-coupling reactions than bromophenyl analogs due to reduced steric hindrance .

Stereochemical Considerations :

- The (R)-configuration distinguishes the target compound from racemic mixtures or other stereoisomers, which may exhibit divergent biological activity or crystallinity .

Notes

Synthesis and Stability : The tert-butyl carbamate group is acid-labile, making it suitable for deprotection under mild conditions. However, the bromopyrazole moiety may require inert atmospheres to prevent decomposition .

Chirality : The (R)-configuration is critical for enantioselective applications. Resolution methods (e.g., chiral chromatography) or asymmetric synthesis protocols must be optimized .

Comparison Limitations : Direct pharmacological or crystallographic data for the target compound are sparse; inferences rely on structurally related systems .

Biological Activity

tert-Butyl (R)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, with the CAS number 2198312-46-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl ester linked to a pyrrolidine ring and a pyrazole moiety, which contributes to its unique chemical properties. The molecular formula is C12H18BrN3O2, with a molecular weight of approximately 316.19 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : Studies have shown that compounds with similar structures exhibit anti-inflammatory effects. For example, pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes .

- Anticancer Potential : The compound's ability to interact with specific proteins involved in cancer pathways suggests potential anticancer activity. Pyrazole derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as COX and lipoxygenase (LOX), which play crucial roles in inflammation and cancer progression.

- Receptor Modulation : It may also modulate receptors involved in cell signaling pathways, impacting cellular responses to external stimuli.

Study 1: Anti-inflammatory Effects

A study evaluating the anti-inflammatory properties of pyrazole derivatives found that compounds similar to this compound demonstrated significant inhibition of inflammatory markers in vitro. The IC50 values for these compounds ranged from 50 to 70 μg/mL, indicating potent anti-inflammatory activity comparable to standard treatments .

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of pyrazole-based compounds showed that certain derivatives induced apoptosis in breast cancer cell lines. The study reported that compounds with bromine substitutions exhibited enhanced cytotoxicity, suggesting that this compound could be further explored for its anticancer potential .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring with bromo-substituted pyrazole | Anti-inflammatory, anticancer |

| tert-butyl (S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate | Stereoisomer of the target compound | Potentially different biological activity |

| Other pyrazole derivatives | Varied substitutions on pyrazole ring | Diverse biological activities depending on structure |

Q & A

Q. What are the recommended synthetic routes for preparing tert-Butyl (R)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate?

A common approach involves coupling a pyrrolidine-1-carboxylate precursor with a brominated pyrazole derivative. For example, a method analogous to the synthesis of (R)-tert-butyl 3-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate involves nucleophilic substitution under anhydrous conditions, followed by purification via silica gel chromatography using gradients of ethyl acetate and methanol (with 0.25% triethylamine to suppress tailing) . Reaction optimization may require temperature control (e.g., ice cooling for exothermic steps) and inert atmospheres to prevent Boc-group degradation .

Q. How can researchers confirm the purity and identity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) and liquid chromatography-mass spectrometry (LC-MS) are standard for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for structural confirmation. For instance, the tert-butyl group typically appears as a singlet at ~1.4 ppm in ¹H NMR, while the pyrrolidine and pyrazole protons exhibit distinct splitting patterns .

Q. What safety precautions are necessary when handling this compound?

Use nitrile gloves and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks, as brominated heterocycles may release toxic fumes under decomposition. Store at 2–8°C under nitrogen to prevent moisture absorption and Boc-group hydrolysis. Inspect gloves for integrity and dispose of contaminated materials as hazardous waste .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve stereochemical uncertainties in this compound?

Single-crystal X-ray analysis (e.g., using SHELXL ) provides unambiguous confirmation of the (R)-configuration and molecular geometry. Key parameters include the Flack parameter (near 0 for enantiopure crystals) and hydrogen-bonding patterns (e.g., C–H···O/N interactions) that stabilize the crystal lattice. For related compounds, triclinic (P1) or monoclinic systems with well-defined unit cell dimensions (e.g., a = 6.0568 Å, b = 12.0047 Å) have been reported . Data collection at 100 K improves resolution for light atoms like bromine .

Q. What strategies can mitigate low yields or byproduct formation during synthesis?

Low yields often arise from steric hindrance at the pyrrolidine C3 position or competing side reactions (e.g., de-bromination). Strategies include:

Q. How do electronic and steric effects of the bromo substituent influence reactivity in downstream applications?

The electron-withdrawing bromine atom activates the pyrazole ring for electrophilic substitutions (e.g., Suzuki-Miyaura coupling) while the bulky tert-butyl group sterically shields the pyrrolidine nitrogen. Computational modeling (DFT) can predict sites for functionalization, with Fukui indices highlighting the pyrazole C5 position as electrophilic . Experimental validation via halogen-lithium exchange or Buchwald-Hartwig amination has been demonstrated in analogous systems .

Q. How should researchers address discrepancies between spectroscopic data and crystallographic results?

For example, if NMR suggests a planar pyrazole ring while X-ray shows puckering, consider dynamic effects in solution vs. solid state. Variable-temperature NMR can reveal conformational flexibility. Hydrogen-bonding networks in the crystal (e.g., N–H···O=C interactions) may enforce non-planar geometries absent in solution .

Data Contradiction and Optimization

Q. What analytical methods resolve conflicting data on regioselectivity in derivative synthesis?

Combine NOESY NMR to assess spatial proximity of substituents and high-resolution MS/MS for fragment analysis. For example, unexpected regioselectivity in bromine displacement can be traced via isotopic patterns (e.g., ¹H-¹³C coupling in HMBC) or X-ray photoelectron spectroscopy (XPS) to confirm bond hybridization .

Q. How can reaction conditions be optimized for enantiomeric excess (ee) in asymmetric syntheses?

Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) monitors ee. Kinetic resolution using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymes (lipases) improves stereocontrol. For Boc-protected amines, Mitsunobu reactions with DIAD/Ph3P and chiral alcohols have achieved >95% ee in related systems .

Structural and Functional Insights

Q. How do hydrogen-bonding motifs affect the compound’s solid-state properties?

Graph set analysis (e.g., Etter’s rules ) identifies recurring motifs like R₂²(8) rings formed via N–H···O=C interactions. These motifs influence melting points (mp 91–93°C in analogs ) and solubility. Hirshfeld surface analysis quantifies intermolecular contacts, with bromine contributing to halogen bonding in co-crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.